molecular formula C16H11NO4S B2960066 7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid CAS No. 847508-31-0

7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid

Cat. No.: B2960066
CAS No.: 847508-31-0
M. Wt: 313.33
InChI Key: KFQATEOFTMUMAN-UHFFFAOYSA-N
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Description

7-(Thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid (CAS 847508-31-0) is a sophisticated quinoline-carboxylic acid derivative of significant interest in medicinal chemistry and infectious disease research. The compound features a complex molecular architecture with a molecular formula of C16H11NO4S and a molecular weight of 313.33 g/mol . Its core value lies in its role as a key chemical building block for the development of novel anti-tuberculosis agents, specifically as a precursor or analog in the synthesis of next-generation diarylquinoline compounds . Researchers utilize this compound to explore structure-activity relationships (SAR) aimed at developing new inhibitors of the Mycobacterium tuberculosis ATP synthase, a validated drug target, while potentially mitigating issues like hERG channel inhibition associated with earlier drug candidates . The compound is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

7-thiophen-2-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4S/c18-16(19)10-6-12(15-2-1-5-22-15)17-11-8-14-13(7-9(10)11)20-3-4-21-14/h1-2,5-8H,3-4H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQATEOFTMUMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=CC(=NC3=C2)C4=CC=CS4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847508-31-0
Record name 7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The final step often involves the formation of the dioxin ring through an intramolecular cyclization reaction .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of recyclable catalysts to reduce waste .

Chemical Reactions Analysis

Types of Reactions

7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid exhibit potent inhibitory effects on cancer cell lines. One study highlighted its role as a BCR-ABL kinase inhibitor, which is crucial in treating chronic myeloid leukemia (CML). The compound's ability to interfere with cellular signaling pathways involved in cancer proliferation makes it a candidate for further drug development .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Its unique structure enhances its interaction with microbial membranes, leading to increased permeability and cell death. This characteristic positions it as a potential lead compound for developing new antibiotics, especially in the face of rising antibiotic resistance .

Fluorescent Probes

Due to its distinct electronic properties, this compound can be utilized as a fluorescent probe in biological imaging. Its fluorescence characteristics allow for tracking cellular processes and interactions in real-time, providing insights into cellular mechanisms and disease progression .

Activity TypeDescriptionReference
AnticancerBCR-ABL kinase inhibition
AntimicrobialEffective against multiple bacterial strains
Fluorescent ProbesUtilized in biological imaging

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that the compound significantly reduced the viability of K562 leukemia cells by inducing apoptosis. The mechanism was linked to the inhibition of the BCR-ABL tyrosine kinase pathway, highlighting its potential as a targeted therapy for CML patients.

Case Study 2: Antimicrobial Testing

In vitro tests revealed that derivatives of this compound exhibited activity against Methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the need for further exploration of its mechanism of action and potential formulation into therapeutic agents.

Mechanism of Action

The mechanism of action of 7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid involves its interaction with specific molecular targets in the body. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context, but the compound’s structure suggests it could interact with nucleic acids or proteins involved in cell signaling .

Comparison with Similar Compounds

Substituent Variations at the 7-Position

Key structural analogs differ primarily in the substituent at the 7-position of the quinoline-dioxino scaffold:

Compound Name Substituent (Position 7) CAS Number Molecular Formula Key Properties/Applications References
7-(Thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid Thiophen-2-yl 375350-98-4 C₁₇H₁₁NO₄S Discontinued; sulfur-containing aromaticity
7-Cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid Cyclopropyl Not provided C₁₆H₁₅NO₄ Available commercially (Santa Cruz Biotechnology); aliphatic substituent may enhance solubility
7-(2-Furyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid 2-Furyl Not provided C₁₆H₁₁NO₅ Oxygen-containing heterocycle; furan’s electron-rich nature may alter reactivity

Key Observations :

  • Thiophen-2-yl (target compound): The sulfur atom increases lipophilicity and may enhance binding to metalloenzymes or receptors.
  • Cyclopropyl : Aliphatic substitution could improve metabolic stability compared to aromatic groups, making it a candidate for drug development .
  • 2-Furyl : The oxygen atom in furan may reduce lipophilicity but increase hydrogen-bonding capacity, influencing pharmacokinetics .

Physicochemical Properties

  • Melting Points :
    • Cyclopropyl-substituted analogs (e.g., 7-chloro derivatives) exhibit high melting points (~256–257°C decomp), indicating strong crystalline packing .
    • Thiophen-2-yl and furyl analogs likely have lower melting points due to reduced symmetry, but data are unavailable.
  • Solubility : Aliphatic substituents (e.g., cyclopropyl) may enhance aqueous solubility compared to aromatic thiophene or furan groups .

Q & A

Q. What are the recommended synthetic routes for 7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid?

A common approach involves multi-step functionalization of the quinoline core. For example:

  • Step 1 : Introduce the thiophene moiety via nucleophilic substitution or cross-coupling reactions, as seen in analogous thiophene-containing quinoline derivatives .
  • Step 2 : Lactamization or cyclization to form the dioxino ring system. Evidence from related compounds suggests using polyphosphoric acid (PPA) as a catalyst for intramolecular cyclization .
  • Step 3 : Carboxylic acid group introduction via hydrolysis of ester precursors under alkaline conditions .

Q. Key Considerations :

  • Monitor reaction intermediates using HPLC or TLC to ensure purity.
  • Optimize temperature (e.g., 80–120°C for cyclization) and solvent (e.g., DMF or toluene) based on precursor stability .

Q. How can the structure of this compound be confirmed experimentally?

Methodological workflow :

  • Single-crystal X-ray diffraction (SCXRD) : Resolve the dioxino-thiophene-quinoline fused ring system, as demonstrated for structurally similar compounds (e.g., 2,3-dihydrothieno[3,2-b]quinolines) .
  • NMR spectroscopy : Assign peaks using 1H^1H- and 13C^{13}C-NMR. Key signals include:
    • Thiophene protons: δ 6.8–7.5 ppm (doublets or triplets).
    • Quinoline protons: δ 8.2–9.1 ppm (aromatic region).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ or [M–H]^- ions) .

Validation : Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .

Q. What safety protocols are recommended for handling this compound?

While specific hazard data for this compound is limited, extrapolate from related quinoline-carboxylic acids and thiophene derivatives:

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, especially during synthesis steps involving volatile solvents .
  • Storage : Store in airtight containers at –20°C to prevent degradation; avoid moisture due to hydrolytic sensitivity of the carboxylic acid group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Case Example : If antibacterial and anti-inflammatory activities conflict across studies:

  • Experimental design : Standardize assays (e.g., MIC for antibacterial activity; COX-2 inhibition for anti-inflammatory evaluation) .
  • Control compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial tests; indomethacin for anti-inflammatory assays) .
  • Statistical analysis : Use ANOVA with post-hoc tests to validate reproducibility across replicates .

Data Interpretation : Cross-reference with structural analogs (e.g., substituent effects on thiophene or quinoline rings) .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Salt formation : React the carboxylic acid group with sodium bicarbonate to form water-soluble sodium salts .
  • Co-solvent systems : Use DMSO:PBS (10:90 v/v) or cyclodextrin-based formulations to enhance bioavailability .
  • Pro-drug derivatization : Esterify the carboxylic acid to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Validation : Measure logP values (e.g., shake-flask method) and compare with computational predictions (e.g., ChemAxon) .

Q. How do modifications to the thiophene or dioxino rings affect pharmacological activity?

Structure-Activity Relationship (SAR) Insights :

  • Thiophene substitution : Electron-withdrawing groups (e.g., –NO2_2) enhance antibacterial activity but reduce solubility .
  • Dioxino ring size : Smaller fused rings (e.g., replacing dioxino with oxazino) may alter binding affinity to target enzymes .
  • Quinoline core fluorination : Improves metabolic stability, as seen in fluoroquinolone antibiotics .

Q. Experimental Approach :

  • Synthesize analogs via Suzuki-Miyaura coupling (thiophene) or ring-expansion reactions (dioxino) .
  • Evaluate activity using dose-response curves and molecular docking (e.g., AutoDock Vina) .

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